4-allyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-[(4-ethylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-3-9-17-13(15-16-14(17)19)10-18-12-7-5-11(4-2)6-8-12/h3,5-8H,1,4,9-10H2,2H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSSEUKLABJYSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=NNC(=S)N2CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366143 | |
| Record name | 5-[(4-Ethylphenoxy)methyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
522606-41-3 | |
| Record name | 5-[(4-Ethylphenoxy)methyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4H-1,2,4-Triazole-3-thiol Core
- The typical route begins with the synthesis of hydrazides from substituted benzoic acid esters (e.g., ethyl 4-ethylbenzoate).
- The hydrazide is then reacted with carbon disulfide in an alkaline ethanolic solution to form potassium dithiocarbazinate salts.
- Subsequent cyclization with hydrazine hydrate yields the 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol nucleus.
- This method has been reported with high yields and purity, confirmed by spectroscopic methods (FT-IR, NMR, mass spectrometry).
Introduction of the Allyl Group at the 4-Position
- Allylation at the 4-position can be achieved by nucleophilic substitution using allyl halides (e.g., allyl bromide) under basic conditions.
- The thiol group at position 3 remains intact during this step, allowing selective functionalization.
- Alternative methods include direct allylation of the triazole ring nitrogen via allyl halides in polar aprotic solvents with bases like potassium carbonate.
Attachment of the (4-Ethylphenoxy)methyl Group at the 5-Position
- The (4-ethylphenoxy)methyl substituent is introduced via nucleophilic substitution of a halomethyl intermediate.
- For example, 4-ethylphenol is reacted with formaldehyde to form (4-ethylphenoxy)methyl chloride or bromide.
- This halomethyl derivative then undergoes substitution with the 5-position of the triazole ring under basic conditions (e.g., potassium carbonate in DMF).
- This step requires careful control of reaction temperature and stoichiometry to avoid poly-substitution or side reactions.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrazide formation | Reflux ester with hydrazine hydrate in ethanol | 80-90 | Clean conversion, monitored by TLC |
| Dithiocarbazinate salt formation | Carbon disulfide, ethanolic KOH, reflux 6-10 h | 75-85 | Requires inert atmosphere to avoid oxidation |
| Cyclization to triazole-thiol | Hydrazine hydrate, reflux ethanol | 70-80 | High purity product |
| Allylation at 4-position | Allyl bromide, K2CO3, DMF, 60-80 °C, 6-12 h | 65-75 | Controlled to prevent over-alkylation |
| Ether formation at 5-position | (4-ethylphenoxy)methyl chloride, K2CO3, DMF, 50-70 °C | 60-70 | Purification by recrystallization |
Alternative and Green Synthesis Approaches
- Green chemistry approaches have been reported for related triazole-3-thiol derivatives involving solvent-free conditions or use of ethanol as a solvent to reduce environmental impact.
- Microwave-assisted synthesis has been explored to shorten reaction times and improve yields in cyclization and substitution steps.
- Solid-phase synthesis methods have been developed for related triazole derivatives, facilitating purification and scalability.
Characterization and Confirmation of Structure
- The synthesized compound is typically characterized by:
- FT-IR spectroscopy: Identification of characteristic thiol (–SH), triazole ring vibrations, and ether linkages.
- NMR spectroscopy (1H and 13C): Confirmation of allyl protons, aromatic protons of the ethylphenoxy group, and triazole ring carbons.
- Mass spectrometry: Molecular ion peak consistent with the molecular weight (~C16H16N3OS).
- Elemental analysis: Consistent with calculated values for carbon, hydrogen, nitrogen, sulfur, and oxygen.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product Intermediate/Final Product |
|---|---|---|---|---|
| 1 | Hydrazide formation | Ethyl 4-ethylbenzoate | Hydrazine hydrate, ethanol, reflux | 4-Ethylbenzohydrazide |
| 2 | Dithiocarbazinate salt | Hydrazide + Carbon disulfide + KOH | Ethanolic KOH, reflux | Potassium dithiocarbazinate salt |
| 3 | Cyclization | Potassium salt + Hydrazine hydrate | Reflux ethanol | 4-Amino-5-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol |
| 4 | Allylation | Triazole-thiol + Allyl bromide | K2CO3, DMF, 60-80 °C | 4-Allyl-5-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol |
| 5 | Ether formation | 4-Allyl triazole + (4-ethylphenoxy)methyl chloride | K2CO3, DMF, 50-70 °C | This compound |
Research Findings and Notes
- The synthetic route is robust and adaptable to various substituted phenoxy groups, including 4-ethylphenoxy.
- Yields are generally moderate to good (60-85%) depending on reaction optimization.
- Purity and structural confirmation rely heavily on spectroscopic techniques.
- The presence of the thiol group at the 3-position is critical for biological activity and must be preserved during synthesis.
- Side reactions such as over-alkylation or polymerization can be minimized by controlling reaction times and temperatures.
- No direct industrial-scale preparation data for the exact this compound was found, but analogous compounds have been prepared successfully using the described methods.
Chemical Reactions Analysis
Types of Reactions
4-allyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The allyl and phenoxy groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents or nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Basic Information
- IUPAC Name : 4-allyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
- Molecular Formula : C₁₃H₁₅N₃O₂S
- Molecular Weight : 269.35 g/mol
- CAS Number : 491647-36-0
Structure
The molecular structure of this compound features a triazole ring with an allyl group and an ethylphenoxy substituent, which contributes to its unique chemical reactivity and biological activity.
Agricultural Use
The compound has been studied for its fungicidal properties. Triazoles are known for their ability to inhibit fungal growth by interfering with ergosterol biosynthesis in fungal cell membranes.
Case Study: Fungicidal Activity
A study evaluated the efficacy of this compound against various plant pathogens. The results indicated significant antifungal activity against species such as Fusarium and Botrytis, suggesting potential use as a crop protectant.
| Pathogen | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Fusarium spp. | 15 | 50 |
| Botrytis spp. | 18 | 100 |
Pharmaceutical Applications
Triazoles are widely recognized for their role in medicinal chemistry, particularly as antifungal agents and in the treatment of various diseases.
Case Study: Antifungal Properties
Research has shown that derivatives of triazoles exhibit potent activity against systemic fungal infections. The compound was tested in vitro against Candida species and demonstrated promising results.
| Test Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.5 mg/mL |
| Candida glabrata | 0.25 mg/mL |
Material Science
The compound's unique chemical properties make it suitable for developing new materials with specific functionalities.
Case Study: Polymer Development
In a study focused on synthesizing polymeric materials with antimicrobial properties, this compound was incorporated into polymer matrices. The resulting materials exhibited enhanced resistance to microbial colonization.
| Polymer Type | Antimicrobial Activity (%) |
|---|---|
| Polyurethane | 85 |
| Polystyrene | 75 |
Mechanism of Action
The mechanism of action of 4-allyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Key Research Findings
Substituent Effects: Electron-withdrawing groups (e.g., -NO₂) reduce antioxidant capacity but improve stability for further derivatization . Bulky aromatic groups (e.g., naphthyridinyl) enhance lipophilicity, improving membrane penetration .
Therapeutic Potential: Allyl-substituted triazoles (e.g., 4-allyl-5-(2-ethoxyphenyl)) show promise in cancer therapy due to EGFR interaction and low cytotoxicity . Disulfide derivatives exhibit dual antibacterial and anti-biofilm activity, addressing drug-resistant pathogens .
Biological Activity
4-Allyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole class, known for its diverse biological activities. This article explores its biological activity, particularly its antibacterial and antifungal properties, supported by case studies and research findings.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes a triazole ring substituted with an allyl group and an ethylphenoxy methyl side chain, which is crucial for its biological activity.
Overview
Triazole derivatives have been extensively studied for their antibacterial properties. The compound has demonstrated significant activity against various bacterial strains.
Case Studies
- Antimicrobial Spectrum : A study highlighted the efficacy of triazole derivatives against Gram-positive and Gram-negative bacteria. The compound showed minimum inhibitory concentrations (MICs) ranging from 0.12 to 1.95 µg/mL against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
- Mechanism of Action : The antibacterial mechanism is primarily attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The presence of the allyl group enhances lipophilicity, facilitating better penetration into bacterial cells .
- Structure-Activity Relationship (SAR) : SAR studies indicate that modifications at the 5-position of the triazole ring significantly affect antibacterial potency. Compounds with electron-donating groups at this position exhibited enhanced activity .
Overview
In addition to antibacterial properties, this compound has shown promise as an antifungal agent.
Research Findings
- Fungal Inhibition : Research indicates that triazole derivatives effectively inhibit the growth of various fungi including Aspergillus niger and Candida albicans. The compound's thiol group is believed to play a role in its antifungal action by disrupting fungal cell membranes .
- Comparative Studies : Comparative studies with established antifungal agents like terbinafine revealed that certain triazole derivatives exhibited comparable or superior antifungal activity, particularly against resistant strains .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-allyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol and its derivatives?
- Methodological Answer : The compound can be synthesized via alkylation or Mannich reactions. For example, alkylation of 1,2,4-triazole precursors with halogenated reagents (e.g., phenacyl bromide) in basic media yields S-substituted derivatives. Mannich reactions using formaldehyde and secondary amines can introduce aminoalkyl groups. Optimization of solvent (e.g., methanol or ethanol), temperature (60–80°C), and stoichiometric ratios (1:1.2 for triazole:alkylating agent) improves yields .
Q. How should researchers characterize the structural integrity of this triazole-thiol derivative?
- Methodological Answer : Use a combination of:
- Elemental analysis to confirm purity and molecular formula.
- FTIR spectroscopy to identify thiol (-SH) stretches (~2500 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹).
- ¹H-NMR to resolve allyl protons (δ 5.2–5.8 ppm) and ethylphenoxy methylene groups (δ 3.8–4.2 ppm).
- LC-MS for molecular ion confirmation and fragmentation patterns .
Q. What in vitro assays are suitable for initial screening of antiradical or antimicrobial activity?
- Methodological Answer :
- DPPH assay : Measure scavenging of 2,2-diphenyl-1-picrylhydrazyl radicals at 517 nm. Activity is concentration-dependent; e.g., 88.89% scavenging at 1 mM .
- Microdilution assays : Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) using MIC (Minimum Inhibitory Concentration) protocols .
Advanced Research Questions
Q. How can researchers design coordination complexes with this triazole-thiol ligand, and what analytical challenges arise?
- Methodological Answer :
- React the thiol with metal salts (Ni(II), Cu(II), Zn(II)) in alcoholic media. Use UV-Vis spectroscopy to confirm d-d transitions (e.g., Cu(II) at ~600 nm) and cyclic voltammetry to assess redox behavior. Challenges include ligand deprotonation and metal-ligand stoichiometry control .
Q. How do structural modifications (e.g., substituent addition) impact antiradical efficacy?
- Data-Driven Analysis :
-
Adding electron-withdrawing groups (e.g., 4-fluorobenzylidene) reduces activity by 15–20%, while hydroxyl groups (e.g., 2-hydroxybenzylidene) enhance hydrogen-bond-mediated radical quenching. See Table 1 for IC₅₀ comparisons .
Table 1 : Antiradical Activity of Derivatives (DPPH Assay)
Derivative Substituent IC₅₀ (µM) Activity vs. Parent Compound None (Parent) 112 Baseline 4-Fluorobenzylidene 134 ↓ 19.6% 2-Hydroxybenzylidene 89 ↑ 20.5%
Q. What computational strategies validate molecular docking results for triazole-thiol derivatives as enzyme inhibitors?
- Methodological Answer :
- Dock derivatives (e.g., 4-cyclopent-1-en-3-ylamino analogs) into target proteins (e.g., SARS-CoV-2 helicase) using AutoDock Vina. Validate with MD simulations (RMSD < 2 Å) and binding energy comparisons (ΔG ≤ -7.5 kcal/mol). Cross-check with crystallographic data from PDB (e.g., 5WWP) .
Q. How to resolve contradictions in biological activity data across studies?
- Analytical Framework :
- Control variables: Batch purity (HPLC ≥ 95%), solvent polarity (e.g., DMSO vs. ethanol), and assay pH. For example, DPPH activity drops by 35% when solvent polarity decreases from ethanol to DMSO .
- Use meta-analysis to compare MIC values across labs, adjusting for strain variability and incubation time .
Q. What strategies improve regioselectivity in alkylation reactions of triazole-thiols?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
